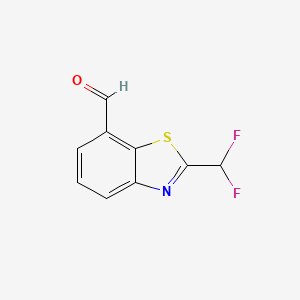

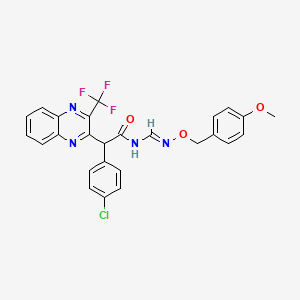

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” likely belongs to the class of organofluorine compounds. Organofluorine compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Chemical Reactions Analysis

Difluoromethylation reactions are known to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Aplicaciones Científicas De Investigación

Organic Synthesis

In the realm of organic synthesis, 2-Benzothiazole-carbaldehyde derivatives have been utilized in the transformation and catalysis processes. Baudet and Otten (1970) demonstrated the transformation of 2-Benzothiazole-carbaldehyde into di-O-acetyl-enol-(benzothiazolecarboxyl-2)-oin using acetic anhydride and pyridine as a catalyst, showcasing a mechanism for electrophilic aldehydes enhancement (Baudet & Otten, 1970). Additionally, the synthesis of carbonyl compounds through the transamination of Schiff bases highlights the broad application of benzothiazole-2-carbaldehyde derivatives, offering a general method with yields often exceeding 80% (Calō, Lopez, & Todesco, 1972).

Fluorescence Sensing

A study by Li et al. (2018) introduced a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for highly sensitive physiological pH sensing. This derivative exhibited multifluorescence emissions in different states, sensitive to pH fluctuations, thus suitable for biosample and neutral water sample analysis (Li et al., 2018).

Materials Science

Hrobárik et al. (2004) focused on the synthesis of novel push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications. Their method involved sonochemical reductive methylation, aiming at studying the non-linear optical properties of these molecules (Hrobárik, Sigmundová, & Zahradník, 2004).

Green Chemistry

Gao et al. (2020) discussed recent advances in the synthesis of benzothiazole compounds, emphasizing the importance of green chemistry practices. Their review underlined the synthesis from condensation and cyclization processes involving minimal environmental impact, projecting future trends in benzothiazole synthesis (Gao et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins involved in cellular processes

Mode of Action

The exact mode of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cellular function, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect on the body .

Result of Action

Similar compounds have been known to have significant effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Propiedades

IUPAC Name |

2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NOS/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPGRHCGXJNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2956983.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)

amine](/img/structure/B2956988.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)